1-Ethyl-5-methyl-1H-pyrazole-3,4-diamine dihydrochloride
Overview
Description
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N -isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular formula of 1-Ethyl-5-methyl-1H-pyrazole-3,4-diamine dihydrochloride is C6H14Cl2N4 . The average mass is 213.108 Da and the mono isotopic mass is 212.059555 Da .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Scientific Research Applications
Synthesis and Characterization
Regioselective Synthesis : Pyrazole derivatives, including those structurally related to 1-Ethyl-5-methyl-1H-pyrazole-3,4-diamine dihydrochloride, are synthesized regioselectively, as demonstrated in the synthesis of ethyl 1H-pyrazole-5-carboxylates and 1H-pyrazole-3,4-dicarboxylates from ethyl 3-[(dimethylamino)methylidene]pyruvate (Hanzlowsky et al., 2003).
Corrosion Inhibition : Certain pyrazole derivatives serve as corrosion inhibitors for steel in hydrochloric acid, reducing corrosion rates significantly, which can be relevant for industrial applications (Herrag et al., 2007).
Crystal Structure Analysis : The crystal structure and Hirshfeld surface analysis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate provide insights into intermolecular interactions and stability, which are critical for understanding the properties of related pyrazole compounds (Naveen et al., 2021).
Applications in Material Science and Chemistry
Corrosion Inhibition Properties : Pyrazole derivatives, including compounds structurally similar to 1-Ethyl-5-methyl-1H-pyrazole-3,4-diamine dihydrochloride, have been identified as potential corrosion inhibitors, particularly in the protection of steel in acidic environments (Sayed et al., 2018).
Antimicrobial and Antifungal Activity : Some pyrazole derivatives have demonstrated significant antibacterial and antifungal activities, which suggests potential applications in pharmaceuticals and as preservatives (Govindaraju et al., 2012).
Catalysis : Pyrazole compounds have been used as ligands in palladium-catalyzed asymmetric allylic amination, indicating their potential in catalyzing chemical reactions (Togni et al., 1996).
properties
IUPAC Name |
1-ethyl-5-methylpyrazole-3,4-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-3-10-4(2)5(7)6(8)9-10;;/h3,7H2,1-2H3,(H2,8,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLUXZBUCTYOOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)N)N)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-5-methyl-1H-pyrazole-3,4-diamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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